molecular formula C24H20ClN3O4 B2379864 2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide CAS No. 906162-77-4

2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide

Cat. No.: B2379864
CAS No.: 906162-77-4
M. Wt: 449.89
InChI Key: HAJDDHNYUIPARF-UHFFFAOYSA-N
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Description

2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common route might include:

    Formation of the Indolizine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: Amination reactions can be used to introduce the amino group at the 2-position.

    Attachment of the 4-Chlorobenzoyl Group: This can be done via acylation reactions using 4-chlorobenzoyl chloride.

    Attachment of the N-(2,5-dimethoxyphenyl) Group: This step might involve coupling reactions such as amidation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the aromatic rings.

    Reduction: Reduction reactions could target the carbonyl group or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide could have several applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for its potential biological activities.

    Industry: Use in the synthesis of materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide
  • 2-amino-3-(4-methylbenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide

Uniqueness

The presence of the 4-chlorobenzoyl and N-(2,5-dimethoxyphenyl) groups might confer unique properties such as increased biological activity or specificity compared to similar compounds.

Properties

IUPAC Name

2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4/c1-31-16-10-11-19(32-2)17(13-16)27-24(30)20-18-5-3-4-12-28(18)22(21(20)26)23(29)14-6-8-15(25)9-7-14/h3-13H,26H2,1-2H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJDDHNYUIPARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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